molecular formula C15H14O3 B3256531 3-(Benzyloxy)-2-methoxybenzaldehyde CAS No. 273200-57-0

3-(Benzyloxy)-2-methoxybenzaldehyde

Cat. No.: B3256531
CAS No.: 273200-57-0
M. Wt: 242.27 g/mol
InChI Key: QEZYNSXJLFISBS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

3-(Benzyloxy)-2-methoxybenzaldehyde and its derivatives have significant applications in synthesis. For instance, a study by Lu Yong-zhong (2011) discusses the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26% (Lu Yong-zhong, 2011). Similarly, Gong Ben-hai et al. (2006) synthesized intermediates like 3-Benzyloxy-4-methoxybenzaldehyde as part of the process to create compounds for Lamellarins using phase transfer catalyst (Gong Ben-hai et al., 2006).

Anticancer Activity

Benzyloxybenzaldehyde derivatives, including this compound, show potential in cancer treatment. A study led by Chin-Fen Lin et al. (2005) found that certain benzyloxybenzaldehyde derivatives had significant anticancer activity against the HL-60 cell line, with some compounds exhibiting potent effects at concentrations as low as 1-10 µM (Chin-Fen Lin et al., 2005). Another study by Zena A. Al-Mudaris et al. (2013) indicated that the conjugation of benzylvanillin (2-(benzyloxy)-3-methoxybenzaldehyde) with benzimidazole improved anti-leukemic properties, highlighting its potential as an anti-leukemic agent (Zena A. Al-Mudaris et al., 2013).

Enzyme Catalysis

In the field of enzyme catalysis, this compound finds use in asymmetric C–C bond formation. Sven Kühl et al. (2007) demonstrated the utility of benzaldehyde lyase (BAL) in catalyzing the formation of derivatives involving this compound, highlighting its role in the synthesis of complex organic molecules (Sven Kühl et al., 2007).

Larvicidal Activity

The compound and its derivatives also exhibit larvicidal activity. Research by Geoffrey M. Mahanga et al. (2005) showed that derivatives like 2-benzyloxy-4-methoxybenzaldehyde demonstrated significant activity against Anopheles gambiae larvae (Geoffrey M. Mahanga et al., 2005).

Properties

IUPAC Name

2-methoxy-3-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15-13(10-16)8-5-9-14(15)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZYNSXJLFISBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346035
Record name 3-(Benzyloxy)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273200-57-0
Record name 3-(Benzyloxy)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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